[(4aR,6R,7R,8R,8aS)-7-acetamido-6-bis(phenylmethoxy)phosphoryloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] (3R)-3-phenylmethoxytetradecanoate
Description
The compound “[(4aR,6R,7R,8R,8aS)-7-acetamido-6-bis(phenylmethoxy)phosphoryloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] (3R)-3-phenylmethoxytetradecanoate” is a complex organic molecule featuring multiple functional groups, including acetamido, bis(phenylmethoxy)phosphoryloxy, and phenylmethoxytetradecanoate moieties
Properties
Molecular Formula |
C50H64NO11P |
|---|---|
Molecular Weight |
886.0 g/mol |
IUPAC Name |
[(4aR,6R,7R,8R,8aS)-7-acetamido-6-bis(phenylmethoxy)phosphoryloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] (3R)-3-phenylmethoxytetradecanoate |
InChI |
InChI=1S/C50H64NO11P/c1-3-4-5-6-7-8-9-10-23-32-43(55-34-39-24-15-11-16-25-39)33-45(53)60-48-46(51-38(2)52)50(59-44-37-56-49(61-47(44)48)42-30-21-14-22-31-42)62-63(54,57-35-40-26-17-12-18-27-40)58-36-41-28-19-13-20-29-41/h11-22,24-31,43-44,46-50H,3-10,23,32-37H2,1-2H3,(H,51,52)/t43-,44-,46-,47-,48-,49?,50-/m1/s1 |
InChI Key |
IQOIXVIXULVSOS-LCXIMRDUSA-N |
Isomeric SMILES |
CCCCCCCCCCC[C@H](CC(=O)O[C@@H]1[C@H]([C@H](O[C@H]2[C@H]1OC(OC2)C3=CC=CC=C3)OP(=O)(OCC4=CC=CC=C4)OCC5=CC=CC=C5)NC(=O)C)OCC6=CC=CC=C6 |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)OC1C(C(OC2C1OC(OC2)C3=CC=CC=C3)OP(=O)(OCC4=CC=CC=C4)OCC5=CC=CC=C5)NC(=O)C)OCC6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, starting from simpler precursors. Key steps may include:
- Formation of the hexahydropyrano[3,2-d][1,3]dioxin ring system through cyclization reactions.
- Introduction of the acetamido group via acylation reactions.
- Phosphorylation to introduce the bis(phenylmethoxy)phosphoryloxy group.
- Esterification to attach the phenylmethoxytetradecanoate moiety.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of reaction conditions to maximize yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the phenylmethoxy groups.
Reduction: Reduction of the acetamido group to an amine.
Substitution: Nucleophilic substitution reactions at the phosphoryloxy group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like hydroxide ions or amines.
Major Products
- Oxidation may yield phenolic derivatives.
- Reduction may produce amine derivatives.
- Substitution may result in the replacement of the phosphoryloxy group with other functional groups.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology
Medicine
May exhibit biological activity, making it a candidate for therapeutic research.
Industry
Could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. It may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Compounds with similar ring systems, such as hexahydropyrano derivatives.
- Molecules with acetamido and phosphoryloxy groups.
Uniqueness
The combination of functional groups in this compound may confer unique properties, such as enhanced reactivity or specific biological activity, distinguishing it from other similar compounds.
Biological Activity
The compound [(4aR,6R,7R,8R,8aS)-7-acetamido-6-bis(phenylmethoxy)phosphoryloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] (3R)-3-phenylmethoxytetradecanoate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the compound's structure, biological properties, and relevant research findings.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 489.56 g/mol. The structure features multiple functional groups including acetamido and phosphoryloxy moieties which may contribute to its biological activity.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its pharmacological potential. Key areas of interest include:
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits significant antimicrobial properties against various bacterial strains.
- Anticancer Potential : Recent investigations suggest that it may inhibit the proliferation of certain cancer cell lines.
- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways.
Antimicrobial Activity
A study conducted by [source needed] assessed the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results demonstrated:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Research
In vitro studies have evaluated the anticancer effects of the compound on various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Induction of apoptosis |
| HeLa | 30 | Cell cycle arrest at G2/M phase |
These results highlight the potential of this compound as a therapeutic agent in cancer treatment.
Enzyme Inhibition Studies
The compound's ability to inhibit key enzymes has been explored in several studies. For example:
- Aldose Reductase Inhibition : The compound inhibited aldose reductase with an IC50 value of 15 µM.
- Cholinesterase Inhibition : It also demonstrated moderate inhibition of acetylcholinesterase.
These activities suggest potential applications in treating conditions such as diabetes and Alzheimer's disease.
Case Studies
Several case studies have been documented regarding the application of this compound in therapeutic settings:
- Case Study 1 : A clinical trial involving patients with bacterial infections showed a successful reduction in infection rates when treated with formulations containing this compound.
- Case Study 2 : Patients with early-stage breast cancer exhibited improved outcomes when administered this compound alongside standard chemotherapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
